Boc-2,3-Dimethyl-D-Phenylalanine

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Boc-2,3-Dimethyl-D-Phenylalanine (CAS 1213051-27-4) is a specialized, non‑proteinogenic D‑amino acid building block designed for peptide synthesis and medicinal chemistry. Its unique 2,3‑dimethyl substitution on the phenyl ring introduces steric bulk and restricts side‑chain conformational freedom, enabling the design of peptide analogs with enhanced receptor selectivity and metabolic stability. The Boc‑protecting group offers orthogonal protection ideal for Boc‑SPPS workflows involving acid‑sensitive residues or sequential Boc/Fmoc schemes. This compound delivers distinct chiral and steric properties that cannot be replicated by L‑enantiomers, other ring‑methylated isomers (e.g., 2,6‑dimethyl), or Fmoc‑protected analogs—ensuring precise structure‑activity relationship exploration. Choose Boc‑2,3‑Dimethyl‑D‑Phenylalanine when only the exact steric and deprotection profile will meet your research objectives.

Molecular Formula C16H23NO4
Molecular Weight 293.363
CAS No. 1213051-27-4
Cat. No. B2629057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2,3-Dimethyl-D-Phenylalanine
CAS1213051-27-4
Molecular FormulaC16H23NO4
Molecular Weight293.363
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1
InChIKeyUWEUVXSPNWWCBP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-2,3-Dimethyl-D-Phenylalanine (CAS 1213051-27-4) - Procurement & Application Baseline


Boc-2,3-Dimethyl-D-Phenylalanine (CAS 1213051-27-4) is a specialized, non‑proteinogenic amino acid building block utilized in peptide synthesis and medicinal chemistry . Its structure consists of a D‑phenylalanine core modified with two methyl groups on the phenyl ring (2,3‑positions) and a tert‑butoxycarbonyl (Boc) protecting group on the α‑amine . This dual modification confers distinct steric and chiral properties that differentiate it from its L‑enantiomer, other ring‑methylated phenylalanine isomers (e.g., 2,6‑dimethyl), and alternative protecting‑group strategies [1].

Why Generic Substitution Fails for Boc-2,3-Dimethyl-D-Phenylalanine (CAS 1213051-27-4)


Substituting Boc‑2,3‑Dimethyl‑D‑Phenylalanine with a closely related analog (e.g., Boc‑D‑Phenylalanine, Boc‑2,6‑Dimethyl‑D‑Phenylalanine, or Fmoc‑2,3‑Dimethyl‑D‑Phenylalanine) is not straightforward. The combination of the D‑configuration, the specific 2,3‑dimethyl substitution pattern on the phenyl ring, and the Boc protecting group uniquely dictates the compound's steric environment, conformational bias in peptides, and compatibility with specific synthesis/deprotection workflows [1]. For instance, while dimethyl substitution generally enhances receptor affinity in opioid peptides, the position of the methyl groups (2,3 vs. 2,6) profoundly alters the three‑dimensional shape and thus biological recognition [1]. Furthermore, the choice between Boc and Fmoc protection is not neutral; the Boc strategy offers distinct advantages in crude yield for certain peptide sequences, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Evidence for Boc-2,3-Dimethyl-D-Phenylalanine (CAS 1213051-27-4)


Boc vs. Fmoc Protection Strategy: Crude Peptide Yield Comparison

In a comparative analysis of solid‑phase peptide synthesis (SPPS) outcomes, the Boc‑protection strategy resulted in a lower proportion of crude products meeting the 25–75% desired peptide purity threshold compared to the Fmoc strategy [1]. This data, while not specific to the 2,3‑dimethyl‑D‑phenylalanine scaffold, directly quantifies a fundamental differentiator between the two major SPPS workflows. For sequences where the Boc strategy is preferred (e.g., those incompatible with basic Fmoc deprotection), the choice of a Boc‑protected building block like Boc‑2,3‑Dimethyl‑D‑Phenylalanine is mandatory [1].

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Dimethylphenylalanine (Dmp) Substitution Enhances Opioid Receptor Affinity

In dermorphin (DM) and deltorphin II (DT) heptapeptide analogs, replacing the native phenylalanine (Phe) residue with 2,6‑dimethylphenylalanine (Dmp) at position 3 resulted in a 170‑fold increase in μ‑opioid receptor affinity and a 4‑fold increase in δ‑opioid receptor affinity [1]. This class‑level evidence demonstrates that dimethyl substitution on the phenyl ring can dramatically enhance bioactivity. While direct data for the 2,3‑dimethyl isomer is currently limited in the public domain, the established activity of the 2,6‑dimethyl isomer supports the broader value of sterically‑constrained phenylalanine derivatives in medicinal chemistry [1].

Opioid Peptides Receptor Binding Structure-Activity Relationship

Synthesis and Utility of Ring-Methylated Phenylalanines in SPPS

Experimental protocols have been established for the synthesis and resolution of numerous ring‑substituted phenylalanines, including methylated variants, in half‑mole quantities [1]. These amino acids were subsequently derivatized with the Boc group for use in solid‑phase peptide synthesis (SPPS) [1]. This foundational work confirms the synthetic accessibility of Boc‑protected, ring‑methylated phenylalanines and their intended application in SPPS, directly supporting the procurement of compounds like Boc‑2,3‑Dimethyl‑D‑Phenylalanine for peptide chemistry research.

Amino Acid Synthesis Peptide Chemistry Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for Boc-2,3-Dimethyl-D-Phenylalanine (CAS 1213051-27-4)


Boc‑Strategy Solid‑Phase Peptide Synthesis (SPPS)

This compound is ideally suited for solid‑phase peptide synthesis (SPPS) workflows that utilize the Boc‑protection strategy. The Boc group provides orthogonal protection that is stable to the basic conditions used for Fmoc deprotection, enabling its use in the synthesis of peptides containing acid‑sensitive residues or sequences requiring sequential Boc/Fmoc deprotection schemes [1].

Synthesis of Conformationally‑Constrained Peptide Analogs

The 2,3‑dimethyl substitution on the phenyl ring introduces steric bulk that can restrict the conformational freedom of the phenylalanine side chain in a peptide. This is valuable for designing peptide analogs with enhanced receptor selectivity or improved metabolic stability, as demonstrated by the improved opioid receptor affinity seen with the closely related 2,6‑dimethylphenylalanine scaffold [1].

Medicinal Chemistry and Drug Discovery

As a non‑proteinogenic, ring‑methylated D‑amino acid, Boc‑2,3‑Dimethyl‑D‑Phenylalanine serves as a key building block for the exploration of structure‑activity relationships (SAR) in peptide‑based drug candidates. Its incorporation can probe the effects of increased hydrophobicity and altered side‑chain orientation on target binding, a strategy validated by the enhanced bioactivity observed in opioid peptide analogs containing dimethylphenylalanine residues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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